1-(4-Chloro-2-fluorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
1-(4-Chloro-2-fluorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2-fluorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-2-fluoroaniline with thiourea in the presence of a base, followed by cyclization with a suitable reagent to form the pyrazolo[3,4-d]pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-2-fluorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chloro-2-fluorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-fluorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Thieno[2,3-d]pyrimidines: These compounds have a similar heterocyclic framework and are also studied for their therapeutic potential.
Uniqueness
1-(4-Chloro-2-fluorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C11H6ClFN4OS |
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Molecular Weight |
296.71 g/mol |
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H6ClFN4OS/c12-5-1-2-8(7(13)3-5)17-9-6(4-14-17)10(18)16-11(19)15-9/h1-4H,(H2,15,16,18,19) |
InChI Key |
DZINAPZBAFRFLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)N2C3=C(C=N2)C(=O)NC(=S)N3 |
Origin of Product |
United States |
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